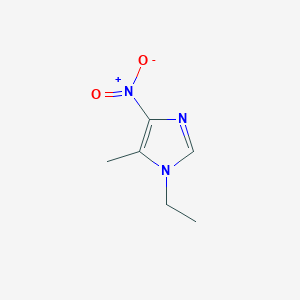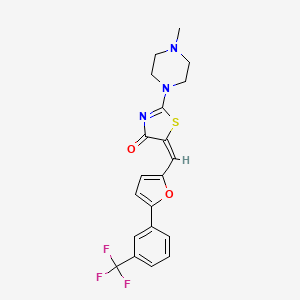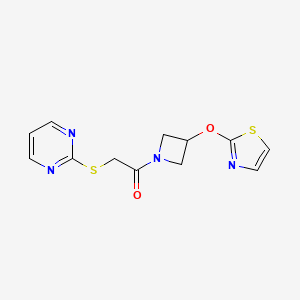
2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone, also known as PTAE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTAE is a synthetic molecule that belongs to the class of azetidinone derivatives. It has a unique chemical structure that makes it an attractive candidate for scientific research.
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
Research has shown that derivatives of thiazolo[4,5-d]pyrimidines exhibit significant anti-inflammatory activity. For example, certain derivatives demonstrated high potency in inhibiting cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory process. These compounds were found to have higher COX-2 inhibitory effects than celecoxib, a selective COX-2 inhibitor drug, indicating their potential as effective anti-inflammatory agents (Bakr, Ghoneim, & Azouz, 2019).
Antimicrobial and Antifungal Applications
Several studies have synthesized new derivatives that exhibit potent antifungal and antimicrobial activities. Compounds with pyridine and pyrimidine skeletons have been developed to combat fungal infections, with some showing comparable activity to reference drugs such as Fluconazole and Gieseofulvin (Rajput, Sharma, & Yashovardhan, 2011). Additionally, novel tetrazoles clubbed with pyrimidine were synthesized and assessed for their efficacy against bacterial infections, indicating their potential in developing new antimicrobial agents (Bhoge, Magare, & Mohite, 2021).
Antitubercular Activities
Compounds based on pyrimidine-azetidinone analogues have been evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis H37Rv strain. Some of these compounds exhibited significant anti-tubercular activity, highlighting their potential as new agents in the treatment of tuberculosis (Chandrashekaraiah et al., 2014).
Cyclooxygenase Inhibition
Compounds derived from the synthesis involving thiazolo[4,5-d]pyrimidines have demonstrated moderate to potent inhibitory action towards COX-2, which is significant for their anti-inflammatory properties. These findings suggest their utility in developing treatments for conditions associated with COX-2, such as arthritis and other inflammatory diseases (Bakr, Ghoneim, & Azouz, 2019).
Propiedades
IUPAC Name |
2-pyrimidin-2-ylsulfanyl-1-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S2/c17-10(8-20-11-13-2-1-3-14-11)16-6-9(7-16)18-12-15-4-5-19-12/h1-5,9H,6-8H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEBWBOHDCKNJI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CSC2=NC=CC=N2)OC3=NC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrimidin-2-ylthio)-1-(3-(thiazol-2-yloxy)azetidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Diethyl 2,2'-[piperazine-1,4-diylbis(carbonothioylimino)]dibenzoate](/img/structure/B2418802.png)
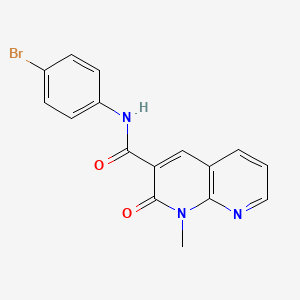
![N-benzyl-3-(8-bromo-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2418804.png)
![4-amino-N-isopropyl-5-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}isothiazole-3-carboxamide](/img/structure/B2418805.png)
![Methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2418807.png)
![(E)-4-(Dimethylamino)-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]but-2-enamide](/img/structure/B2418808.png)
![N-(3-bromophenyl)-2-chloro-N-[2-(diethylamino)ethyl]pyridine-4-carboxamide](/img/structure/B2418810.png)
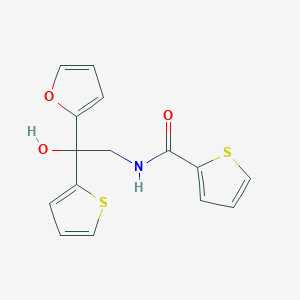
![3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2418817.png)
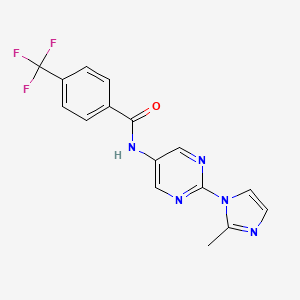
![N-(benzo[d]thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B2418819.png)
![[2-(Hydroxymethyl)pyrrolidin-2-yl]methanol](/img/structure/B2418823.png)
